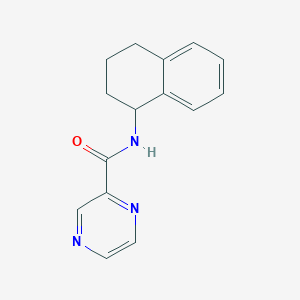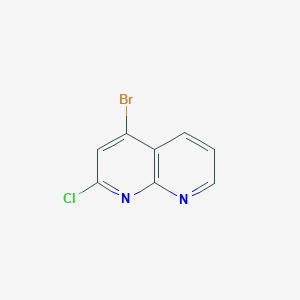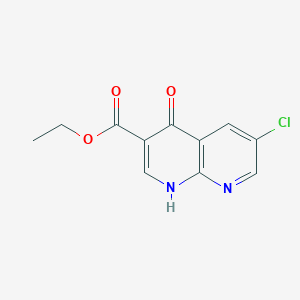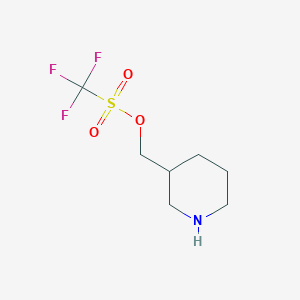
N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide is a chemical compound with the molecular formula C11H10ClN3O2 and a molecular weight of 251.67 g/mol It is characterized by the presence of a quinazoline ring substituted with a chloro and methoxy group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide typically involves the reaction of 4-chloro-7-methoxyquinazoline with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while hydrolysis can produce carboxylic acids and amines.
科学研究应用
N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
4-Chloro-7-methoxyquinazoline: A precursor in the synthesis of N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide.
N-(4-Chloroquinazolin-6-yl)acetamide: A structurally similar compound with different substituents on the quinazoline ring.
Uniqueness
This compound is unique due to the presence of both chloro and methoxy groups on the quinazoline ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to other similar compounds.
属性
分子式 |
C11H10ClN3O2 |
|---|---|
分子量 |
251.67 g/mol |
IUPAC 名称 |
N-(4-chloro-7-methoxyquinazolin-6-yl)acetamide |
InChI |
InChI=1S/C11H10ClN3O2/c1-6(16)15-9-3-7-8(4-10(9)17-2)13-5-14-11(7)12/h3-5H,1-2H3,(H,15,16) |
InChI 键 |
WSKZAJMRUPLSID-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)










